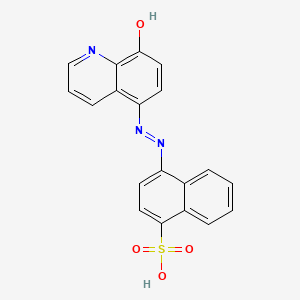

4-(8-hydroxy-5-quinolylazo)-1-naphthalenesulfonic acid

Description

Properties

IUPAC Name |

4-[(8-hydroxyquinolin-5-yl)diazenyl]naphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O4S/c23-17-9-7-16(14-6-3-11-20-19(14)17)22-21-15-8-10-18(27(24,25)26)13-5-2-1-4-12(13)15/h1-11,23H,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNCDPDGDRMZOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C4C=CC=NC4=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067229 | |

| Record name | 1-Naphthalenesulfonic acid, 4-[(8-hydroxy-5-quinolinyl)azo]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26644-96-2 | |

| Record name | 4-(8-Hydroxy-5-quinolylazo)-1-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26644-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenesulfonic acid, 4-(2-(8-hydroxy-5-quinolinyl)diazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026644962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 4-[2-(8-hydroxy-5-quinolinyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid, 4-[(8-hydroxy-5-quinolinyl)azo]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 1-Naphthylamine-8-sulfonic Acid

This intermediate is crucial as the naphthalenesulfonic acid moiety bearing an amino group at position 1 and a sulfonic acid group at position 8. According to patent CN103288689A, the preparation involves:

- Starting with naphthalene as the raw material.

- Sulfonation of naphthalene under controlled temperature (35–45°C) to introduce the sulfonic acid group at position 8.

- Subsequent amination to convert the sulfonated naphthalene into 1-naphthylamine-8-sulfonic acid.

This method ensures high purity and yield of the sulfonic acid intermediate, which is essential for efficient azo coupling.

| Step | Reaction Conditions | Purpose |

|---|---|---|

| 1 | Sulfonation of naphthalene at 35-45°C | Introduce sulfonic acid group at C-8 |

| 2 | Amination of sulfonated naphthalene | Convert to 1-naphthylamine-8-sulfonic acid |

Diazotization of 1-Naphthylamine-8-sulfonic Acid

The amino group on 1-naphthylamine-8-sulfonic acid is converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and acid) at low temperatures (0–5°C). This step is critical to activate the molecule for azo coupling.

| Parameter | Typical Conditions |

|---|---|

| Temperature | 0–5°C |

| Reagents | NaNO2, HCl or H2SO4 (acid source) |

| Reaction Time | 30–60 minutes |

Azo Coupling with 8-Hydroxyquinoline

The diazonium salt formed is then coupled with 8-hydroxyquinoline, which acts as the coupling component, to form the azo bond (-N=N-). The reaction is usually carried out in an alkaline medium to enhance nucleophilicity of the hydroxyquinoline.

| Parameter | Typical Conditions |

|---|---|

| pH | 8–10 (alkaline) |

| Temperature | 0–10°C |

| Solvent | Water or aqueous buffer |

| Reaction Time | 1–2 hours |

The product, 4-(8-hydroxy-5-quinolylazo)-1-naphthalenesulfonic acid, is then isolated by filtration or crystallization.

Purification and Isolation

The crude azo dye is purified by recrystallization from water or aqueous alcohol solutions to yield a high-purity compound with excellent water solubility and vibrant color properties.

Summary Table of Preparation Steps

| Step No. | Stage | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Sulfonation of naphthalene | Naphthalene, Sulfuric acid, 35-45°C | 1-naphthalenesulfonic acid |

| 2 | Amination | Aminating agents, controlled pH | 1-naphthylamine-8-sulfonic acid |

| 3 | Diazotization | NaNO2, Acid, 0–5°C | Diazonium salt of intermediate |

| 4 | Azo coupling | 8-Hydroxyquinoline, alkaline pH, 0–10°C | 4-(8-hydroxy-5-quinolylazo)-1-naphthalenesulfonic acid |

| 5 | Purification | Recrystallization | Pure azo dye compound |

Research Findings and Notes

- The sulfonation step temperature control is critical to ensure regioselectivity at the 8-position of naphthalene, preventing polysulfonation or sulfonation at undesired positions.

- Diazotization must be performed at low temperatures to maintain diazonium salt stability and prevent side reactions.

- The azo coupling reaction benefits from alkaline conditions to deprotonate the hydroxy group of 8-hydroxyquinoline, enhancing coupling efficiency.

- The final azo dye exhibits strong complexation ability with metal ions, which is exploited in analytical chemistry for metal ion detection.

- Immobilization of this compound on silica gel has been reported for trace metal ion preconcentration, indicating its chemical stability and functional versatility.

Chemical Reactions Analysis

Complexation with Metal Ions

This compound exhibits strong chelating properties, primarily through interactions between its azo group (-N=N-), hydroxyquinoline moiety , and metal cations. Key findings include:

The sulfonic acid group enhances water solubility, enabling reactions in aqueous media . The hydroxyquinoline moiety provides rigidity to the complex, improving selectivity for transition metals .

pH-Dependent Reactivity and Spectral Shifts

The compound undergoes protonation/deprotonation reactions that modulate its optical properties:

-

Acidic conditions (pH < 4):

Protonation of the azo group () causes a hypsochromic shift (λ<sub>max</sub> = 420 nm → 380 nm) . -

Neutral to alkaline conditions (pH 7–10):

Deprotonation of the hydroxyquinoline group () induces a bathochromic shift (λ<sub>max</sub> = 520 nm → 580 nm), enhancing metal-binding capacity .

This dual pH sensitivity enables its use as a reversible pH indicator in pharmaceutical formulations .

Redox Reactions in Analytical Systems

The azo group participates in redox processes under controlled conditions:

These reactions are exploited in colorimetric assays for antioxidant capacity and pollutant degradation studies .

Stability Under Environmental Conditions

The compound demonstrates:

Scientific Research Applications

Colorimetric Assays

Overview:

The compound is widely utilized as a dye in colorimetric assays due to its vibrant color change properties. This allows for the quantification of various analytes in biological and environmental samples.

Applications:

- Detection of Analytes: Its strong coloration facilitates easy detection and measurement of concentrations in complex mixtures.

- Environmental Monitoring: Employed in assays to monitor pollutants and other substances in environmental samples, enhancing the sensitivity and accuracy of detection methods .

Biochemical Research

Overview:

In biochemical studies, 4-(8-hydroxy-5-quinolylazo)-1-naphthalenesulfonic acid serves as a reagent for enzyme activity assays.

Applications:

- Enzyme Activity Monitoring: The compound acts as a visual indicator for monitoring enzymatic reactions, allowing researchers to observe reaction progression through color changes .

- Protein Interaction Studies: Used in experiments that require tracking interactions between proteins and other biomolecules, aiding in understanding biochemical pathways.

Textile Industry

Overview:

The compound is extensively used in the textile industry for its dyeing capabilities.

Applications:

- Dyeing Fabrics: It provides bright and stable colors that maintain vibrancy even after multiple washes.

- Colorfastness: The excellent lightfastness properties make it suitable for use in various textile applications, ensuring long-lasting coloration .

Analytical Chemistry

Overview:

In analytical chemistry, this compound plays a crucial role in detecting metal ions.

Applications:

- Metal Ion Detection: It forms stable complexes with metal ions, facilitating their analysis in environmental samples.

- Chromatography and Spectroscopy: Utilized as a reagent in chromatographic techniques and spectroscopic methods to enhance the detection of analytes .

Pharmaceutical Development

Overview:

The compound also finds applications in pharmaceutical research, particularly as a pH indicator.

Applications:

- Drug Formulation Monitoring: It helps researchers monitor acidity levels during the development of various pharmaceutical products, ensuring optimal conditions for drug stability and efficacy .

- Potential Therapeutic Properties: Investigated for its antimicrobial and anticancer activities, making it a candidate for further research in drug development .

Comparative Analysis Table

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Colorimetric Assays | Detection of analytes | High sensitivity and accuracy |

| Biochemical Research | Enzyme activity assays | Visual indicators for reaction monitoring |

| Textile Industry | Dyeing fabrics | Bright colors with excellent lightfastness |

| Analytical Chemistry | Metal ion detection | Stable complexes facilitate analysis |

| Pharmaceutical Development | pH monitoring during drug formulation | Ensures optimal conditions for stability |

Case Studies

- Environmental Monitoring Study : A study demonstrated the effectiveness of 4-(8-hydroxy-5-quinolylazo)-1-naphthalenesulfonic acid in detecting trace metal ions in water samples using colorimetric methods. The results indicated high sensitivity compared to conventional methods .

- Enzyme Activity Assessment : Research involving this compound showcased its utility as a visual indicator for enzyme kinetics studies, providing clear visual cues that correlated with enzyme activity levels.

- Textile Application Analysis : A case study highlighted its application in dyeing processes within the textile industry, emphasizing its ability to withstand washing cycles while retaining color integrity .

Mechanism of Action

The mechanism of action of 1-naphthalenesulfonic acid, 4-[(8-hydroxy-5-quinolinyl)azo]- involves its interaction with molecular targets through its azo and sulfonic acid groups. The compound can bind to proteins and nucleic acids, affecting their function and stability. The azo linkage can undergo reductive cleavage, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

4-(8-hydroxy-5-quinolylazo)-1-naphthalenesulfonic acid can be compared with other similar compounds, such as:

4-Amino-1-naphthalenesulfonic acid:

4-Hydroxy-1-naphthalenesulfonic acid:

The uniqueness of 1-naphthalenesulfonic acid, 4-[(8-hydroxy-5-quinolinyl)azo]- lies in its specific azo linkage and the combination of quinoline and naphthalene moieties, which confer distinct chemical and biological properties.

Biological Activity

4-(8-Hydroxy-5-quinolylazo)-1-naphthalenesulfonic acid (often referred to as "8-HQ azo compound") is a synthetic organic compound with significant biological activity. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and environmental science. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for 4-(8-hydroxy-5-quinolylazo)-1-naphthalenesulfonic acid is C₁₉H₁₁N₃Na₂O₄S. It features an azo linkage (-N=N-) connecting an 8-hydroxyquinoline moiety to a naphthalenesulfonic acid group, which is responsible for its unique biological properties.

Biological Activities

1. Antimicrobial Activity

Research indicates that the 8-HQ azo compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of 8-HQ compounds showed effective inhibition against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 8-HQ Azo | S. aureus | 1 × 10⁻⁶ mg/mL |

| 8-HQ Azo | E. coli | 1 × 10⁻⁵ mg/mL |

| 8-HQ Azo | K. pneumoniae | 1 × 10⁻⁵ mg/mL |

2. Anticancer Activity

The anticancer potential of the compound has been evaluated against several human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that the compound exhibited cytotoxic effects, with IC₅₀ values ranging from 0.69 to 22 µM across different cell lines.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 0.69 |

| A549 | 2.5 |

| PC-3 | 5.1 |

The biological activity of the 8-HQ azo compound is primarily attributed to its ability to interact with cellular components, leading to disruption of cellular processes:

- Antimicrobial Action : The compound targets bacterial cell division proteins, inhibiting their function and leading to cell death.

- Anticancer Mechanism : It induces apoptosis in cancer cells through the activation of apoptotic signaling pathways.

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the antibacterial efficacy of various derivatives of the compound was tested against multiple strains of bacteria. It was found that certain substitutions on the quinoline ring significantly enhanced antibacterial activity, suggesting structural modifications could lead to more potent derivatives.

Case Study 2: Anticancer Screening

A panel of studies was conducted to evaluate the anticancer effects of the compound on different cancer cell lines. The results indicated that compounds with specific substituents at the C-7 position exhibited enhanced cytotoxicity compared to standard treatments.

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for 4-(8-hydroxy-5-quinolylazo)-1-naphthalenesulfonic acid?

- Methodological Answer : The compound’s structure includes a naphthalene backbone with a sulfonic acid group and a hydroxyquinoline-azo moiety. Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : To resolve aromatic proton environments and confirm substitution patterns.

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., sulfonic acid S=O stretches near 1200 cm⁻¹ and azo N=N bonds around 1400–1600 cm⁻¹).

- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation analysis.

- UV-Vis Spectroscopy : To assess absorption maxima linked to the azo-chromophore (typically 400–600 nm) .

Q. How is 4-(8-hydroxy-5-quinolylazo)-1-naphthalenesulfonic acid synthesized, and what steps optimize purity?

- Methodological Answer : Synthesis involves diazo coupling between 8-hydroxy-5-aminoquinoline and 1-naphthalenesulfonic acid derivatives. Critical steps include:

- Diazotization : Precise temperature control (0–5°C) to stabilize the diazonium intermediate.

- Coupling Reaction : pH adjustment (alkaline conditions) to enhance electrophilic substitution on the naphthalene ring.

- Purification : Recrystallization using ethanol/water mixtures or column chromatography to remove unreacted precursors. Purity is verified via HPLC with UV detection .

Q. What are the primary research applications of this compound in analytical chemistry?

- Methodological Answer : The azo group enables its use as:

- Metal Chelation Indicator : Forms colored complexes with transition metals (e.g., Fe³⁺, Cu²⁺) for spectrophotometric quantification.

- Biological Staining Agent : Optimize staining protocols by adjusting pH (e.g., pH 6–8 for protein interactions) and ionic strength to reduce non-specific binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies in UV-Vis or NMR data may arise from solvent effects, pH-dependent tautomerism, or impurities. Strategies include:

- Comparative Analysis : Validate spectra against high-purity standards (≥98%) under identical solvent/buffer conditions.

- X-ray Crystallography : To unambiguously confirm solid-state structure and hydrogen-bonding networks.

- pH Titration Studies : Monitor spectral shifts to identify protonation states influencing absorption maxima .

Q. What experimental designs are recommended to study its stability under varying environmental conditions?

- Methodological Answer : Stability studies should assess:

- Photodegradation : Expose solutions to UV light (e.g., 254 nm) and monitor decay kinetics via HPLC.

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds.

- pH Sensitivity : Conduct accelerated stability testing across pH 2–12, quantifying degradation products with LC-MS .

Q. How does the compound interact with biological macromolecules, and what techniques quantify these interactions?

- Methodological Answer : To study binding with proteins/DNA:

- Fluorescence Quenching : Measure changes in intrinsic fluorescence of tryptophan residues upon ligand binding.

- Isothermal Titration Calorimetry (ITC) : Determine binding constants (Kd) and thermodynamic parameters (ΔH, ΔS).

- Circular Dichroism (CD) : Detect conformational changes in secondary structures of biomolecules .

Q. What computational methods predict the compound’s reactivity in novel chemical environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer behavior.

- Molecular Dynamics (MD) Simulations : Model solvation effects and interaction dynamics with target enzymes or receptors.

- QSAR Modeling : Correlate substituent effects (e.g., sulfonic acid position) with biological activity .

Data Contradiction Analysis

Q. How can conflicting reports on the compound’s solubility be systematically addressed?

- Methodological Answer : Solubility discrepancies often stem from:

- Ionic Strength Effects : Use standardized buffers (e.g., phosphate or Tris) to control counterion interactions.

- Temperature Gradients : Measure solubility at fixed temperatures (e.g., 25°C ± 0.1°C) using gravimetric or spectrophotometric methods.

- Polymorphism Screening : Perform X-ray powder diffraction (XRPD) to identify crystalline vs. amorphous forms impacting solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.